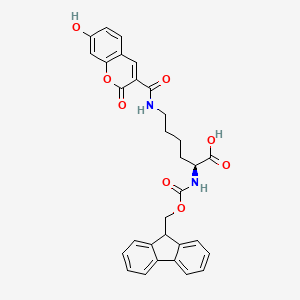

Fmoc-Lys(HOC)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Fmoc-Lys(HOC)-OH” is a lysine derivative . It is a compound that is often used in supramolecular chemistry . Many of these compounds self-assemble to form fibrous aggregates in solutions . These fibrous aggregates are utilized as both hydrogelators and organogelators , and also as biomedical and biotechnological materials .

Synthesis Analysis

The synthesis of this compound has been investigated in several studies . One approach involved copper complexation of Lys . Another approach utilized Fmoc-Lys with microwave irradiation . Both approaches allowed for the convenient production of a very pure final product at a reasonable cost .Molecular Structure Analysis

The self-assembly process of this compound in water-DMSO mixtures was investigated by time-resolved static and dynamic light scattering (SLS and DLS), small-angle X-ray scattering (SAXS), optical microscopy (OM), and scanning electron microscopy (SEM) . SLS, DLS, and SAXS indicated liquid–liquid phase separation caused by the addition of water to the DMSO solution of this compound and the formation of spherical droplets of the phase-separating concentrated phase .Chemical Reactions Analysis

The chemical reactions of this compound have been studied in several papers . For instance, it was found that the water-added DMSO solution of this compound undergoes liquid–liquid phase separation to form a colloidal solution prior to the formation of a higher-order self-assembly .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed in several studies . For example, it was found that the water-added DMSO solution of this compound undergoes liquid–liquid phase separation to form a colloidal solution .Wissenschaftliche Forschungsanwendungen

Supramolecular Gels and Biomedical Applications

Fmoc-Lys(HOC)-OH, as a fluorenylmethoxycarbonyl-functionalized amino acid, plays a crucial role in the creation of supramolecular hydrogels. These gels exhibit biocompatible and biodegradable properties, making them widely used in the biomedical field. The incorporation of this compound in these gels enhances their antimicrobial activity, especially when combined with colloidal and ionic silver mixtures. The properties of these structures have been characterized through various spectroscopic techniques, suggesting potential applications in the biomedical sector (Croitoriu et al., 2021).

Peptide Synthesis

This compound is utilized in the synthesis of peptides, including the modification of azido-protected peptides. This includes the transformation of Fmoc-Lys–OH to Fmoc–Lys(N3)–OH, which is then introduced into peptides through solid-phase peptide synthesis. This process illustrates the compound's utility in creating complex peptide structures for various research and potential therapeutic applications (Katayama et al., 2008).

Advanced Material Synthesis

In the field of advanced materials, this compound has been used in the synthesis of various novel compounds, including Fmoc-L-Lys(Boc)-Gly-OH. This process involves protecting amino groups and creating active esters, which are crucial steps in the synthesis of polypeptides and other complex materials. The synthesized compounds have been analyzed using IR and MS spectra, indicating the potential for further exploration in material science (Zhao Yi-nan & Melanie Key, 2013).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H28N2O8/c34-19-13-12-18-15-24(30(38)41-27(18)16-19)28(35)32-14-6-5-11-26(29(36)37)33-31(39)40-17-25-22-9-3-1-7-20(22)21-8-2-4-10-23(21)25/h1-4,7-10,12-13,15-16,25-26,34H,5-6,11,14,17H2,(H,32,35)(H,33,39)(H,36,37)/t26-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRHWLFMKMCCQCH-SANMLTNESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCNC(=O)C4=CC5=C(C=C(C=C5)O)OC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCNC(=O)C4=CC5=C(C=C(C=C5)O)OC4=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

556.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-yl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide](/img/structure/B2896847.png)

![2-Chloro-N-[(1-methyl-2-oxopyrrolidin-3-yl)methyl]acetamide](/img/structure/B2896848.png)

![[(R)-1-(2-Hydroxy-ethyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B2896855.png)

![N-(4-chlorobenzyl)-2,7-dimethyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2896862.png)